molecular formula C15H19FN2O B7910541 (2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone

(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone

Cat. No.: B7910541
M. Wt: 262.32 g/mol
InChI Key: CSHKKZSDTLLESO-SMDDNHRTSA-N
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Description

(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone is a chemical compound with a complex structure that includes a fluorinated phenyl group and an octahydro-naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the octahydro-naphthyridine core, followed by the introduction of the fluorinated phenyl group. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated hydrocarbon.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated phenyl group can enhance binding affinity to certain proteins, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be leveraged to create materials with specific characteristics, such as increased strength or improved thermal stability.

Mechanism of Action

The mechanism of action of (2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl group can enhance the compound’s binding affinity, leading to more effective inhibition or activation of the target. The octahydro-naphthyridine moiety may also play a role in stabilizing the compound’s interaction with the target, thereby enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone
  • (2-Bromo-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone
  • (2-Methyl-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone

Uniqueness

(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone is unique due to the presence of the fluorine atom in the phenyl group. Fluorine atoms can significantly alter the chemical properties of a compound, such as its reactivity and binding affinity. This makes this compound distinct from its chloro, bromo, and methyl analogs, which may exhibit different chemical behaviors and biological activities.

Properties

IUPAC Name

[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl]-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c16-13-6-2-1-5-12(13)15(19)18-9-3-4-11-10-17-8-7-14(11)18/h1-2,5-6,11,14,17H,3-4,7-10H2/t11-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHKKZSDTLLESO-SMDDNHRTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCC2N(C1)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNCC[C@H]2N(C1)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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